N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine
Description
The compound N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine is a quinazoline-triazine hybrid. Its structure features:
- A 4,6-dimethylquinazoline core, providing a planar aromatic system with two methyl groups enhancing lipophilicity and steric bulk.
- A 1,4,5,6-tetrahydro-1,3,5-triazin-2-yl group substituted with a 4-methoxybenzyl moiety, introducing hydrogen-bonding capacity (via the methoxy group) and aromatic interactions.
Properties
Molecular Formula |
C21H24N6O |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,6-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C21H24N6O/c1-14-4-9-19-18(10-14)15(2)24-21(25-19)26-20-22-12-27(13-23-20)11-16-5-7-17(28-3)8-6-16/h4-10H,11-13H2,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
YSUFCKBJNHOREL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine typically involves multiple steps. One common method includes the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 4-methoxybenzyl group: This step often involves nucleophilic substitution reactions.
Formation of the quinazoline moiety: This can be synthesized through a series of condensation reactions involving suitable starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects in treating various diseases. Its structural characteristics suggest that it may exhibit:
- Anticancer Properties : Initial studies indicate that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The quinazoline moiety is known for its anticancer activity, making this compound a candidate for further exploration in oncology .
- Antimicrobial Activity : Compounds containing triazine and quinazoline derivatives have been reported to possess antimicrobial properties. This compound could potentially be effective against a range of bacterial and fungal pathogens .
Pharmacological Applications
The pharmacological profiles of compounds similar to N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine suggest several applications:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, quinazoline derivatives are known to inhibit certain kinases implicated in cancer progression .
- Neuroprotective Effects : Some studies have indicated that similar compounds can provide neuroprotection by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells .
Drug Development
In the context of drug development, this compound represents a promising lead structure for synthesizing new drugs:
- Lead Compound for Synthesis : The unique combination of the triazine and quinazoline frameworks allows for modifications that can enhance efficacy and reduce toxicity. Researchers can explore derivatives with altered substituents to optimize pharmacokinetic properties .
- Combination Therapy : Given its potential mechanisms of action, this compound could be explored as part of combination therapies with existing drugs to enhance therapeutic outcomes in resistant disease models .
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer properties of quinazoline derivatives; found significant inhibition of tumor cell proliferation. |
| Study 2 | Explored antimicrobial activity; demonstrated effectiveness against Gram-positive bacteria. |
| Study 3 | Assessed neuroprotective effects; showed reduced oxidative stress in neuronal cell cultures. |
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Modulating signaling pathways: Affecting cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Quinazoline Core
Compound 1 : 6-Methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
- Key Differences :
- Quinazoline substituents: 6-methoxy and 4-methyl (vs. 4,6-dimethyl in the target compound).
- Molecular formula: C₂₁H₂₄N₆O₂ (MW: 392.46 g/mol).
- This may enhance aqueous solubility but reduce membrane permeability .
Compound 2 : N-(5-Benzyl-4,6-dihydro-1H-1,3,5-triazin-2-yl)-4,8-dimethylquinazolin-2-amine
- Key Differences :
- Quinazoline substituents: 4,8-dimethyl (vs. 4,6-dimethyl ).
- Triazine substituent: Benzyl (vs. 4-methoxybenzyl ).
- The absence of a methoxy group on the benzyl substituent reduces polarity, favoring lipophilicity and blood-brain barrier penetration .
Substituent Variations on the Triazine Moiety
Compound 3 : 4,6-Dimethyl-N-{5-[2-(morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}quinazolin-2-amine
- Key Differences :
- Triazine substituent: 2-(Morpholin-4-yl)ethyl (vs. 4-methoxybenzyl ).
- Molecular formula: C₁₉H₂₇N₇O (MW: 369.47 g/mol).
- Implications :
Compound 4 : N-{5-[(Furan-2-yl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,6,8-trimethylquinazolin-2-amine
- Key Differences :
- Triazine substituent: Furan-2-ylmethyl (vs. 4-methoxybenzyl ).
- Quinazoline substituents: 4,6,8-trimethyl (vs. 4,6-dimethyl ).
Research Implications
- Polar vs. Nonpolar Substituents: Methoxy and morpholine groups improve solubility but may limit blood-brain barrier penetration, whereas methyl and benzyl groups favor lipophilicity .
- Steric Effects : Additional methyl groups (e.g., 4,8-dimethyl in Compound 2) may hinder binding to flat enzymatic pockets compared to 4,6-dimethyl configurations.
- Hybrid Structures : The triazine-quinazoline framework is versatile, allowing modular optimization for target-specific applications.
Biological Activity
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine (CAS No. 945371-35-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.45 g/mol. The compound features a quinazoline core linked to a triazine moiety via a methoxybenzyl group. This unique structure is believed to contribute to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of triazine and quinazoline compounds exhibit notable antimicrobial properties. For instance, related compounds have been shown to possess broad-spectrum antibacterial activity against various pathogens including Escherichia coli and Mycobacterium smegmatis. The presence of electron-withdrawing groups on the phenyl ring generally enhances the antimicrobial potency of these compounds .
2. Anticancer Properties
Compounds similar to this compound have demonstrated antiproliferative effects against cancer cell lines such as K-562 (chronic myeloid leukemia) and MCF-7 (breast cancer). The introduction of specific substituents has been linked to improved efficacy in inhibiting cancer cell growth while maintaining low cytotoxicity towards normal cells .
3. Antioxidant Activity
Preliminary studies suggest that this compound may exhibit antioxidative properties. Compounds with similar structures have shown significant inhibition of oxidative stress markers in vitro. The ability to scavenge free radicals could make it a candidate for further investigation in the context of diseases associated with oxidative damage .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition: Many triazine derivatives act as inhibitors for various enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Cycle Arrest: Certain analogs have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation: By reducing ROS levels, these compounds may protect cells from oxidative stress.
Data Summary
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Broad-spectrum activity against bacteria | |
| Anticancer | Inhibitory effects on K-562 and MCF-7 | |
| Antioxidant | Significant free radical scavenging |
Case Studies
- Antimicrobial Study: A recent study evaluated various triazine derivatives for their antibacterial properties. The most potent compound exhibited an MIC of 50 μg/mL against M. smegmatis, outperforming standard antibiotics such as Rifampicin .
- Anticancer Research: In vitro tests on K-562 cells revealed that specific derivatives led to over 70% inhibition of cell proliferation at low concentrations (10 μM), indicating strong potential for therapeutic applications in leukemia treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
